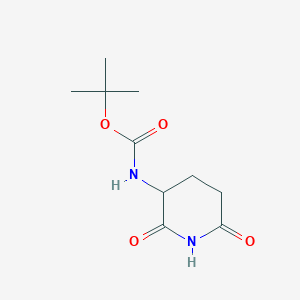

3-Boc-amino-2,6-dioxopiperidine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-5-7(13)12-8(6)14/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGRLMXVKASPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953235 | |

| Record name | tert-Butyl hydrogen (6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31140-42-8 | |

| Record name | tert-Butyl hydrogen (6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31140-42-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Boc-amino-2,6-dioxopiperidine: Synthesis, Characterization, and Applications in Targeted Protein Degradation

CAS Number: 31140-42-8

Introduction

3-Boc-amino-2,6-dioxopiperidine, also known by its IUPAC name tert-butyl (2,6-dioxopiperidin-3-yl)carbamate, is a pivotal synthetic intermediate in the field of medicinal chemistry and drug discovery. Its significance lies in the embedded glutarimide moiety, which is a key structural feature for binding to the Cereblon (CRBN) E3 ubiquitin ligase. This interaction is the cornerstone of a revolutionary therapeutic modality known as Proteolysis Targeting Chimeras (PROTACs). As a bifunctional molecule, a PROTAC hijacks the cell's natural protein disposal system to selectively eliminate disease-causing proteins. This compound serves as a crucial building block for the synthesis of the CRBN-recruiting component of these targeted protein degraders. This guide provides a comprehensive overview of its synthesis, detailed characterization, and its critical role in the advancement of next-generation therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 31140-42-8 | [1] |

| Molecular Formula | C₁₀H₁₆N₂O₄ | [2] |

| Molecular Weight | 228.25 g/mol | [2] |

| Appearance | White solid | [1] |

| Melting Point | 214-215 °C | [3] |

| Boiling Point | 423 °C at 760 mmHg | [1] |

| Density | 1.2 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and hot ethyl acetate. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process commencing with the readily available amino acid, L-glutamine. The synthetic strategy involves the protection of the amino group, cyclization to form the desired piperidine-2,6-dione ring, followed by deprotection and a final Boc protection step. The causality behind this sequence is to first protect the reactive amino group of L-glutamine to prevent side reactions during the cyclization step. The subsequent cyclization of the protected glutamine forms the core glutarimide structure. The protecting group is then removed to yield the free amine, which is then protected with the tert-butyloxycarbonyl (Boc) group to yield the final product. The Boc group is a widely used protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-glutamine

This initial step involves the protection of the primary amine of L-glutamine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and organic chemistry to prevent the amine from participating in subsequent reactions.

-

Materials: L-Glutamine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Ethyl acetate, 1M HCl.

-

Procedure:

-

Dissolve L-glutamine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled mixture while maintaining vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-glutamine as a white solid.

-

Step 2: Synthesis of this compound

The cyclization of N-(tert-butoxycarbonyl)-L-glutamine to form the piperidine-2,6-dione ring is a critical step. Carbonyldiimidazole is an effective coupling reagent for this intramolecular amide bond formation.

-

Materials: N-(tert-butoxycarbonyl)-L-glutamine, Carbonyldiimidazole (CDI), Tetrahydrofuran (THF), Ethyl acetate.

-

Procedure:

-

Dissolve N-(tert-butoxycarbonyl)-L-glutamine (1 equivalent, e.g., 4.92 g, 20 mmol) and carbonyldiimidazole (1.05 equivalents, e.g., 3.40 g, 21 mmol) in anhydrous tetrahydrofuran (100 mL) in a round-bottom flask equipped with a reflux condenser.[3]

-

Heat the reaction mixture to reflux and maintain for 9 hours.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent by distillation under reduced pressure to obtain the crude product.[3]

-

Recrystallize the crude product from hot ethyl acetate to afford this compound as white crystals (e.g., 2.04 g, 45% yield).[3]

-

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆) | δ 4.22 (dd, J = 6.2 Hz, J = 11.0 Hz, 1H), 2.77-2.65 (m, 1H), 2.45 (m, 1H), 1.96-1.87 (m, 2H), 1.40 (s, 9H).[3] |

| ¹³C NMR (Predicted) | δ ~172 (C=O, imide), ~170 (C=O, imide), ~155 (C=O, carbamate), ~78 (quaternary C, Boc), ~50 (CH, C3), ~30 (CH₂, C4), ~28 (CH₃, Boc), ~22 (CH₂, C5). |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch, imide and carbamate), ~2980 (C-H stretch, alkyl), ~1720 (C=O stretch, imide), ~1680 (C=O stretch, carbamate). |

| Mass Spec. (CI/CH₄) | m/z 227 [M-H]⁻.[3] |

Interpretation of ¹H NMR Data: The doublet of doublets at 4.22 ppm corresponds to the proton at the C3 position of the piperidine ring, which is coupled to the two adjacent protons on C4. The multiplets between 2.77-1.87 ppm are assigned to the diastereotopic methylene protons of the piperidine ring at the C4 and C5 positions. The sharp singlet at 1.40 ppm, integrating to nine protons, is characteristic of the tert-butyl group of the Boc protecting group.

Applications in Targeted Protein Degradation

The primary and most impactful application of this compound is as a precursor for the synthesis of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This is a fundamental component in the design of Proteolysis Targeting Chimeras (PROTACs).

Mechanism of Action in PROTACs

PROTACs are heterobifunctional molecules that consist of two key moieties connected by a linker: a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase.[4] The glutarimide portion of molecules derived from this compound is responsible for binding to CRBN, a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[5][6]

The mechanism proceeds as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and CRBN, bringing them into close proximity to form a ternary POI-PROTAC-CRBN complex.[4]

-

Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome, the cell's primary machinery for protein catabolism.

-

Catalytic Cycle: The PROTAC is released after inducing ubiquitination and can participate in further rounds of degradation, acting in a catalytic manner.[4]

Signaling Pathway Diagram

Caption: Mechanism of PROTAC-mediated targeted protein degradation via CRBN recruitment.

Conclusion

This compound is a cornerstone molecule in the development of targeted protein degradation therapies. Its straightforward synthesis from L-glutamine and its crucial role as a precursor to CRBN E3 ligase ligands underscore its importance to researchers in medicinal chemistry and chemical biology. The ability to synthetically incorporate this moiety into PROTACs has opened up new avenues for targeting proteins previously considered "undruggable," offering promising new strategies for the treatment of a wide range of diseases, including cancer and immunological disorders. This guide provides the essential technical information for the synthesis, characterization, and application of this vital chemical tool.

References

- Steinebach, C., et al. (2018). Journal of Medicinal Chemistry, 61(3), 1235-1242.

- Fischer, E. S., et al. (2014).

- Sakamoto, K. M., et al. (2001). Proceedings of the National Academy of Sciences, 98(15), 8554-8559.

- Burslem, G. M., & Crews, C. M. (2020). Cell, 181(1), 102-114.

- Pettersson, M., & Crews, C. M. (2019). Drug Discovery Today: Technologies, 31, 15-27.

- Scheepstra, K. F., et al. (2019). Journal of Medicinal Chemistry, 62(18), 8419-8431.

- Krönke, J., et al. (2014). Science, 343(6168), 301-305.

- Chamberlain, P. P., et al. (2014). Nature Structural & Molecular Biology, 21(9), 803-809.

- Benchchem. Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.

- JoVE. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs.

- Google Patents. A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

- Frontiers in Chemistry.

- ResearchGate. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs.

- Fisher Scientific. Amine Protection / Deprotection.

- Open Research@CSIR-NIScPR.

- SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof.

- ChemicalBook. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis.

- PubChem. (S)-3-Boc-amino-2,6-dioxopiperidine.

- smolecule. This compound CAS 31140-42-8.

- Advanced ChemBlocks Inc.. (S)-3-Boc-amino-2,6-dioxopiperidine.

- Sigma-Aldrich.

- ChemicalBook. (R)-3-(Boc-amino)piperidine.

- Knight Chemicals. tert-butyl 3-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)methyl)

- Sigma-Aldrich.

- www.fine-chemical.com. This compound CAS 31140-42-8.

- PubChem. 1-BOC-3-Aminopiperidine.

- ChemicalBook. This compound.

- PubMed. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs.

- BLDpharm. (R)-3-Boc-amino-2,6-dioxopiperidine.

- BOC Sciences.

Sources

- 1. This compound CAS 31140-42-8 [homesunshinepharma.com]

- 2. tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate 31140-42-8 [sigmaaldrich.com]

- 3. This compound | 31140-42-8 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

molecular weight of 3-Boc-amino-2,6-dioxopiperidine

An In-depth Technical Guide to 3-Boc-amino-2,6-dioxopiperidine: A Core Building Block for Targeted Protein Degradation

Abstract

This compound is a pivotal synthetic intermediate in modern medicinal chemistry, most notably for its role as a foundational component in the development of Proteolysis Targeting Chimeras (PROTACs) and novel immunomodulatory agents. This guide provides an in-depth examination of its core physicochemical properties, a detailed and rationalized synthesis protocol, and its critical applications in drug discovery. Authored from the perspective of a senior application scientist, this document emphasizes the causality behind experimental choices and provides a framework for the reliable synthesis and application of this versatile molecule.

Physicochemical and Structural Characteristics

A precise understanding of the fundamental properties of this compound is essential for its handling, reaction setup, and downstream applications. The molecule's structure features a piperidine-2,6-dione ring, a common scaffold in immunomodulatory drugs, with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position. This Boc group provides a stable, yet readily cleavable, protecting group, enabling selective synthetic transformations.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₂O₄ | [1][2][3] |

| Molecular Weight | 228.25 g/mol | [3][4] |

| CAS Number | 31140-42-8 | [1][3] |

| Appearance | Solid | [1][5] |

| Boiling Point | 423 °C at 760 mmHg | [1][4][5] |

| Density | 1.2 g/cm³ |[1][5] |

Synthesis Protocol and Experimental Rationale

The most direct and widely utilized method for preparing this compound is through the N-protection of the corresponding primary amine, 3-amino-2,6-dioxopiperidine. The following protocol is designed to be a self-validating system, where successful execution yields a product whose identity and purity can be unequivocally confirmed by standard analytical methods.

Detailed Step-by-Step Methodology

Objective: To protect the primary amine of 3-amino-2,6-dioxopiperidine with a tert-butoxycarbonyl (Boc) group.

Materials:

-

3-amino-2,6-dioxopiperidine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexanes mixture

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-2,6-dioxopiperidine hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and deprotonate the primary amine, forming the free base in situ. Stir for 15-20 minutes.

-

Boc-Anhydride Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Expertise & Experience: Causality Behind Experimental Choices

-

Choice of Base (TEA/DIPEA): A non-nucleophilic organic base is critical. TEA or DIPEA effectively neutralizes the HCl salt and deprotonates the amine without competing with it as a nucleophile to attack the (Boc)₂O, which would result in byproduct formation.

-

Controlled Temperature (0 °C): The reaction between the amine and (Boc)₂O is exothermic. Adding the anhydride at 0 °C mitigates the exotherm, preventing potential side reactions and decomposition of the anhydride, thereby ensuring a cleaner reaction profile and higher yield.

-

Solvent Selection (DCM/THF): Anhydrous aprotic solvents like DCM or THF are chosen because they effectively solubilize the reagents (once the free base is formed) and do not participate in the reaction. The absence of water is crucial as water can hydrolyze the Boc anhydride.

-

Self-Validation: The integrity of this protocol is confirmed through post-synthesis analysis. The molecular weight of the final product can be verified using Mass Spectrometry (MS) to match the theoretical value of 228.25 g/mol . Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure, showing characteristic peaks for the piperidine ring protons and the large singlet corresponding to the nine equivalent protons of the Boc group's tert-butyl moiety. Purity is readily assessed via High-Performance Liquid Chromatography (HPLC).

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Authoritative Grounding: Applications in Drug Development

This compound is not typically a final therapeutic agent itself but rather a high-value building block. Its utility stems from the piperidine-2,6-dione core, which is a known ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex.

Foundation for PROTACs

The primary application is in the synthesis of PROTACs. After deprotection of the Boc group to reveal the free amine, this amine serves as a reactive handle to attach a linker, which is subsequently connected to a ligand for a specific protein of interest (POI). The resulting heterobifunctional molecule hijacks the cell's ubiquitin-proteasome system, bringing the POI into proximity with the CRBN E3 ligase, leading to the POI's ubiquitination and degradation.

Caption: The tripartite structure of a PROTAC molecule.

Precursor for Immunomodulatory Analogs

The piperidine-2,6-dione scaffold is the core of approved immunomodulatory drugs like lenalidomide and pomalidomide. This compound serves as a key starting material for creating novel analogs of these drugs, allowing researchers to explore structure-activity relationships and develop new agents with tailored therapeutic profiles.

References

- (S)-3-Boc-amino-2,6-dioxopiperidine. (n.d.). PubChem.

- This compound. (n.d.). Pharmacy Research.

Sources

3-Boc-amino-2,6-dioxopiperidine physical and chemical properties

An In-depth Technical Guide to 3-Boc-amino-2,6-dioxopiperidine: Properties, Synthesis, and Applications

Introduction

This compound, systematically named tert-butyl (2,6-dioxopiperidin-3-yl)carbamate, is a pivotal synthetic intermediate in medicinal chemistry.[1][2] Its structure, featuring a piperidine-2,6-dione core (a derivative of glutarimide) with a Boc-protected amine at the 3-position, makes it a critical building block for a class of therapeutic agents, most notably immunomodulatory drugs (IMiDs®). The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions while allowing for facile deprotection under acidic conditions, a strategic advantage in multi-step syntheses.[][] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. These properties are summarized in the table below.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 31140-42-8 | [1][2][5] |

| Molecular Formula | C₁₀H₁₆N₂O₄ | [1][5][6] |

| Molecular Weight | 228.25 g/mol | [1][2][6] |

| Appearance | White to off-white solid/powder | [1][7] |

| Melting Point | 193.7-194.4 °C | [1][2][5] |

| Boiling Point | 423 °C at 760 mmHg | [1][2][5] |

| Density | 1.2 g/cm³ | [1][5] |

| Solubility | Slightly soluble in Chloroform (heated), DMF, DMSO, and Methanol.[2] Soluble in ethanol.[8][9] | |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |

Chemical Structure

The molecular architecture is key to its utility. The Boc group provides steric hindrance and electronic protection to the amine, preventing its participation in undesired side reactions. The glutarimide ring, with its two carbonyl groups, presents sites for potential nucleophilic attack and enolization.

Caption: Chemical structure of this compound.

Synthesis and Purification

A common and efficient laboratory-scale synthesis involves the intramolecular cyclization of N-(tert-butoxycarbonyl)-L-glutamine.[10] This method leverages a readily available chiral starting material to produce the desired piperidine-dione ring system.

Experimental Protocol: Synthesis from Boc-L-glutamine

This protocol is based on the principle of activating the side-chain amide and the alpha-carboxylic acid of Boc-L-glutamine to facilitate ring closure.

-

Reagents and Materials:

-

N-(tert-butoxycarbonyl)-L-glutamine

-

Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (for recrystallization)

-

-

Procedure:

-

Dissolve N-(tert-butoxycarbonyl)-L-glutamine (1 equivalent) and carbonyldiimidazole (0.525 equivalents) in anhydrous THF in a round-bottom flask equipped with a reflux condenser.[10]

-

Heat the reaction mixture to reflux and maintain for approximately 9 hours.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the THF solvent under reduced pressure using a rotary evaporator to yield the crude product.[10]

-

-

Purification:

-

The crude solid is purified by recrystallization from hot ethyl acetate to afford pure this compound as white crystals.[10]

-

Causality: Carbonyldiimidazole acts as a dehydrating and activating agent, facilitating the formation of an active intermediate that undergoes intramolecular nucleophilic attack by the amide nitrogen onto the activated carboxyl group, leading to cyclization and formation of the six-membered glutarimide ring.

Caption: Workflow for the synthesis of this compound.

Spectral Analysis for Structural Confirmation

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm integrating to 9H), protons on the piperidine ring (complex multiplets between 2.0-4.5 ppm), and the two N-H protons (one for the amide in the ring and one for the carbamate, appearing as broad singlets).

-

¹³C NMR: The carbon spectrum will display a key signal for the tert-butyl carbons around 28 ppm and the quaternary carbon of the Boc group around 80 ppm. The two carbonyl carbons of the dione ring will appear downfield (~172 ppm).

-

IR Spectroscopy: The infrared spectrum provides crucial information about the functional groups. Look for strong carbonyl stretching bands (νC=O) around 1690-1730 cm⁻¹ for the dione and the carbamate. An N-H stretching band will be visible around 3200-3400 cm⁻¹.[11]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺ at m/z 229.25, confirming the molecular weight.

Chemical Reactivity and Key Reactions

The primary utility of this compound stems from the strategic removal of the Boc protecting group to liberate the free amine, which can then be used in subsequent coupling reactions.

Boc Deprotection: A Critical Transformation

The Boc group is designed to be stable to a wide range of nucleophiles, bases, and hydrogenation conditions but is readily cleaved under acidic conditions.[]

Mechanism: The acid (e.g., trifluoroacetic acid or hydrochloric acid) protonates the carbonyl oxygen of the Boc group. This is followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine (as its corresponding salt).[]

Experimental Protocol: Boc Deprotection

-

Reagents and Materials:

-

This compound

-

4M HCl in Dioxane (or Trifluoroacetic Acid (TFA) in Dichloromethane (DCM))

-

Anhydrous solvent (Dioxane or DCM)

-

-

Procedure:

-

Dissolve the this compound in the chosen anhydrous solvent (e.g., Dioxane) in a flask at 0 °C.

-

Slowly add the acidic solution (e.g., 4M HCl in Dioxane) to the stirred mixture.[12]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is fully consumed.[12]

-

Upon completion, the solvent and excess acid can be removed under reduced pressure to yield the hydrochloride salt of 3-amino-2,6-dioxopiperidine, which is often used directly in the next synthetic step.

-

Trustworthiness: This protocol is self-validating as the reaction progress can be easily monitored by TLC, showing the disappearance of the starting material and the appearance of a more polar product at the baseline. The choice of acid is critical; HCl in dioxane is often preferred as it yields a solid, easily isolatable hydrochloride salt, whereas TFA can sometimes lead to trifluoroacetylated byproducts.[][13]

Sources

- 1. This compound CAS 31140-42-8 [homesunshinepharma.com]

- 2. Cas 31140-42-8,this compound | lookchem [lookchem.com]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. (S)-3-Boc-amino-2,6-dioxopiperidine | C10H16N2O4 | CID 10609382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 9. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]

- 10. This compound | 31140-42-8 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

solubility of 3-Boc-amino-2,6-dioxopiperidine in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Boc-amino-2,6-dioxopiperidine in Organic Solvents

Abstract

This compound is a critical intermediate in the synthesis of high-value pharmaceuticals, particularly immunomodulatory imide drugs (IMiDs). A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and ensuring process scalability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While quantitative public data is limited, this document synthesizes information from physicochemical principles, qualitative observations from synthetic chemistry, and data from analogous structures to provide a robust predictive framework. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine precise solubility in their specific solvent systems, empowering them with the tools for self-validation and process optimization.

Section 1: Introduction to this compound

Chemical Identity and Structure

This compound, systematically named tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate, is a derivative of 3-aminoglutarimide.[1][2][3] Its structure features a polar glutarimide ring, which is a key pharmacophore in molecules like thalidomide and pomalidomide, and a non-polar tert-butyloxycarbonyl (Boc) protecting group attached to the C3-amino function.[1][4]

This compound serves as a pivotal building block in the synthesis of pomalidomide and other IMiDs, making its physical properties, particularly solubility, a subject of significant interest for process chemists and drug developers.[5][6] Understanding solubility allows for the rational selection of solvents to achieve homogenous reaction conditions, control crystallization, and streamline downstream processing.

Section 2: Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by a balance of competing intermolecular forces dictated by its distinct molecular domains.

-

The Glutarimide Ring: This portion of the molecule is highly polar and contains two amide-like functionalities. The secondary amine (N-H) within the ring and the two carbonyl groups (C=O) can act as potent hydrogen bond donors and acceptors, respectively. This suggests a strong affinity for polar, protic solvents (like alcohols) and polar aprotic solvents (like DMSO, DMF).

-

The Boc-Carbamate Group: The tert-butyl group is bulky and lipophilic (non-polar), which contributes to solubility in less polar organic solvents. The carbamate linkage itself contains hydrogen bond acceptors (C=O) and a donor (N-H), adding to the molecule's overall polarity.

-

Crystalline Structure: As a solid material, the energy required to break the compound's crystal lattice (lattice energy) must be overcome by the energy of solvation.[1] A high melting point can often correlate with high lattice energy, thus requiring more favorable solvent-solute interactions to achieve significant solubility.

This duality—a polar, hydrogen-bonding core combined with a non-polar, bulky protecting group—results in a complex solubility profile, allowing for miscibility in a range of solvent classes but precluding universal solubility.

Section 3: Solubility Profile: A Predictive and Qualitative Analysis

Direct, quantitative solubility data (e.g., mg/mL) for this compound is not widely available in published literature. However, by analyzing its structure and drawing inferences from synthetic procedures and related compounds, we can construct a reliable qualitative and predictive profile.

Qualitative Inferences from Synthetic Procedures: Several synthetic routes leading to pomalidomide utilize 3-amino-piperidine-2,6-dione precursors in solvents such as acetonitrile and dimethyl sulfoxide (DMSO).[5][6][7] Reactions are often performed at elevated temperatures (e.g., reflux), which implies that while the starting materials may have limited solubility at room temperature, they are sufficiently soluble under heating to allow the reaction to proceed.[5][6] The use of water as an anti-solvent to precipitate products in these syntheses strongly indicates very low solubility in aqueous media.[7]

Predictive Solubility Based on Analogous Compounds: The solubility of the Boc protecting group itself can be inferred from reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON). This reagent is described as being very soluble in solvents like ethyl acetate, ether, chloroform, dioxane, and acetone, and soluble in alcohols like methanol.[8] This suggests the Boc group on our target molecule will enhance its affinity for moderately polar and non-polar aprotic solvents.

Conversely, the related compound without the dioxo groups, (R)-3-(Boc-amino)piperidine, is explicitly noted as being soluble in methanol and ethanol.[9][10] This highlights the favorable interaction between the Boc-protected amine and protic solvents.

Predicted Solubility Summary Table:

Based on the analysis above, the following table provides a predicted solubility profile. These classifications are qualitative and should be experimentally verified for specific applications.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions and hydrogen bond acceptance. Use in syntheses suggests at least moderate solubility, especially at elevated temperatures.[5][6] |

| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding with both the glutarimide and carbamate groups. Solubility of analogous compounds supports this prediction.[9][10] |

| Ethers | THF, Dioxane | Moderate to Low | Moderate polarity and hydrogen bond acceptance may allow for some dissolution. The Boc group enhances affinity.[8] |

| Esters | Ethyl Acetate | Moderate to Low | Similar to ethers, the moderate polarity and Boc group affinity suggest some solubility.[8] |

| Halogenated | Dichloromethane (DCM) | Moderate to Low | DCM can dissolve a wide range of organic compounds, but strong solute-solute interactions (H-bonding) in the crystal may limit solubility. |

| Non-Polar | Toluene, Hexanes | Low to Insoluble | The molecule's overall polarity from the glutarimide ring is too high for significant interaction with non-polar solvents. |

| Aqueous | Water | Insoluble | The large, non-polar Boc group and the overall organic character, combined with strong intramolecular hydrogen bonding, lead to hydrophobicity.[7] |

Section 4: Standardized Protocol for Experimental Solubility Determination

Given the lack of public quantitative data, it is essential for researchers to determine the solubility of this compound in their specific solvent systems. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of the compound in a selected solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (HPLC-grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a vial (e.g., 20-30 mg into 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

Phase Separation: After equilibration, let the vial stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Extraction: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles that could artificially inflate the measured concentration.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. A precise dilution factor (e.g., 100-fold) is essential.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). Determine the concentration of the diluted sample based on a standard curve.

-

Calculation: Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

The following diagram illustrates this experimental workflow.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Section 5: Conclusion and Practical Recommendations

This compound possesses a nuanced solubility profile due to its combination of polar and non-polar functionalities. While quantitative data is scarce, a predictive analysis indicates moderate to high solubility in polar aprotic solvents like DMSO and DMF , making them suitable for synthetic reactions. Moderate solubility is expected in alcohols such as methanol and ethanol, which could be useful for certain purification or slurry operations. The compound is predicted to have low solubility in non-polar solvents and is practically insoluble in water .

For any process development, it is imperative to move beyond prediction and perform experimental verification. The detailed shake-flask protocol provided in this guide offers a robust framework for generating precise, application-specific solubility data, enabling rational solvent selection, enhanced process control, and successful scale-up.

References

- Vertex AI Search Result. (n.d.). This compound CAS 31140-42-8.

- PubChem. (n.d.). (S)-3-Boc-amino-2,6-dioxopiperidine.

- ChemicalBook. (n.d.). Pomalidomide synthesis.

- Sigma-Aldrich. (n.d.). BOC-ON.

- PubChem. (n.d.). 3-(Boc-amino)piperidine.

- Google Patents. (2016).

- National Center for Biotechnology Information. (2019). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. PMC - NIH.

- BLD Pharm. (n.d.). 31140-42-8|this compound.

- ResearchGate. (2016).

- Fisher Scientific. (n.d.). (R)-3-(Boc-amino)piperidine, 97%.

- PubChem. (n.d.). tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate.

- Gsrs. (n.d.). TERT-BUTYL (R)-(2,6-DIOXOPIPERIDIN-3-YL)

- ChemicalBook. (n.d.). (R)-3-(Boc-Amino)piperidine | 309956-78-3.

- Veeprho. (n.d.). Tert-Butyl (2,6-Dioxopiperidin-3-yl)

- FDA Global Substance Registration System. (n.d.). TERT-BUTYL (R)-(2,6-DIOXOPIPERIDIN-3-YL)

- PubChem. (n.d.). 1-BOC-3-Aminopiperidine.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Sigma-Aldrich. (n.d.).

- Jubilant Ingrevia Limited. (2024). 3-[N-(tert-Butoxycarbonyl)

- ChemicalBook. (n.d.). (R)-3-Boc-amino-2,6-dioxopiperidine.

- TCI Chemicals. (n.d.). (S)-3-(tert-Butoxycarbonylamino)piperidine | 216854-23-8.

Sources

- 1. This compound CAS 31140-42-8 [homesunshinepharma.com]

- 2. tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate | C10H16N2O4 | CID 11310728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. (S)-3-Boc-amino-2,6-dioxopiperidine | C10H16N2O4 | CID 10609382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pomalidomide synthesis - chemicalbook [chemicalbook.com]

- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. (R)-3-(Boc-amino)piperidine, 97% | Fisher Scientific [fishersci.ca]

- 10. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]

A Technical Guide to tert-butyl (2,6-dioxopiperidin-3-yl)carbamate: Nomenclature, Properties, and Core Applications in Targeted Protein Degradation

Abstract

This technical guide provides an in-depth analysis of tert-butyl (2,6-dioxopiperidin-3-yl)carbamate, a pivotal building block in modern medicinal chemistry. We will delineate its precise chemical identity, including its IUPAC name and common synonyms, and present its key physicochemical properties. The core of this guide focuses on the molecule's critical role as a protected precursor to Cereblon (CRBN) E3 ligase ligands, which are fundamental components of Proteolysis Targeting Chimeras (PROTACs). We will explain the mechanistic rationale for its use, detail a representative synthetic workflow, and discuss its significance for researchers and professionals in drug development.

Chemical Identity and Nomenclature

Precise identification is paramount in chemical synthesis and procurement. The subject of this guide is a piperidine derivative featuring a glutarimide ring system and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. While often referred to by its common name, 3-Boc-amino-2,6-dioxopiperidine, its formal IUPAC name is tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate .[1][] The compound exists as a racemate, though stereospecific variants, such as (S)-3-Boc-amino-2,6-dioxopiperidine, are also commercially available and crucial for specific applications.[3]

The use of the Boc protecting group is a deliberate and essential strategic choice in organic synthesis.[] This acid-labile group effectively masks the primary amine's nucleophilicity, preventing it from participating in undesired side reactions during subsequent chemical modifications at other positions of the molecule.[] Its stability under neutral or basic conditions and the ease of its removal with mild acid make it an ideal protecting group for multi-step synthetic pathways.[]

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate | [1][] |

| Synonyms | This compound, tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate | [][5] |

| CAS Number | 31140-42-8 (for the racemate) | [5][6][7] |

| Molecular Formula | C₁₀H₁₆N₂O₄ | [1][3] |

| Molecular Weight | 228.24 g/mol | [1][3] |

| InChI Key | TUGRLMXVKASPTN-UHFFFAOYSA-N (for the racemate) | [1][6] |

Physicochemical Properties

Understanding the physical properties of a chemical intermediate is critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| Appearance | Solid | [6][7] |

| Boiling Point | 423 °C at 760 mmHg | [5][7] |

| Density | ~1.2 g/cm³ | [5][7] |

| Solubility | Slightly soluble in Chloroform, DMF, DMSO, Methanol | [5] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [5] |

Core Application: A Gateway to Targeted Protein Degradation

The primary significance of this compound lies in its role as a precursor to ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[8][9][10] CRBN is a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, a key component of the cellular machinery responsible for protein homeostasis.[11]

The glutarimide moiety of the molecule, once deprotected and incorporated into a larger structure, mimics the structure of immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide.[11][12] These molecules function as "molecular glues," redirecting the CRBN E3 ligase to degrade specific proteins that it would not normally target.

This principle is harnessed in the design of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from the cell.[11][13] They achieve this by linking a ligand for a target protein of interest (POI) to a ligand for an E3 ligase, thereby inducing the formation of a ternary complex (POI-PROTAC-E3 Ligase).[11][12] This proximity forces the E3 ligase to polyubiquitinate the POI, marking it for destruction by the proteasome.[14]

The 3-amino-2,6-dioxopiperidine scaffold is one of the most widely used E3 ligase ligands in PROTAC development due to its well-characterized interaction with CRBN.[10][12]

Figure 1. Mechanism of PROTAC-mediated protein degradation.

Experimental Protocol: Synthesis and Deprotection Workflow

The synthesis of a functional CRBN ligand from this compound typically involves two key stages: initial synthesis of the protected intermediate and its subsequent deprotection to reveal the reactive amine, which can then be coupled to a linker or another molecule.

Part A: Synthesis of Racemic this compound

This protocol is a conceptual representation of a common synthetic route starting from L-glutamic acid.

-

Cyclization: L-glutamic acid is first reacted with a reagent like urea or carbonyldiimidazole (CDI) under thermal conditions. This step forms the glutarimide ring, yielding 3-amino-2,6-dioxopiperidine (also known as glutaramide).

-

Boc Protection: The resulting 3-amino-2,6-dioxopiperidine is dissolved in a suitable solvent (e.g., a mixture of dioxane and water). Di-tert-butyl dicarbonate ((Boc)₂O) is added in the presence of a mild base, such as sodium bicarbonate or triethylamine.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is typically acidified and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, often by column chromatography on silica gel, to yield the pure this compound as a solid.

Part B: Boc Deprotection for PROTAC Synthesis

This step unmasks the amine, making it available for conjugation.

-

Acidic Cleavage: The purified this compound is dissolved in a suitable organic solvent, such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: An excess of a strong acid, most commonly trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane, is added to the solution.

-

Reaction: The mixture is stirred at room temperature for 1-4 hours. The cleavage of the Boc group releases tert-butyl cation and CO₂, which evolve as gases.

-

Removal of Acid: The solvent and excess acid are removed under reduced pressure. The resulting product is the amine salt (e.g., trifluoroacetate or hydrochloride salt) of 3-amino-2,6-dioxopiperidine. This salt is often used directly in the next coupling step without further purification.

Figure 2. General synthetic workflow for PROTAC precursor synthesis.

Conclusion

tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate is more than a mere chemical intermediate; it is an enabling tool for the development of next-generation therapeutics. Its strategic design, featuring a stable yet readily cleavable protecting group on a proven E3 ligase-binding scaffold, provides medicinal chemists with a versatile and reliable building block. A thorough understanding of its nomenclature, properties, and the causality behind its synthetic application is essential for any researcher or drug development professional working in the field of targeted protein degradation. The continued use of this molecule and its derivatives will undoubtedly fuel further innovation in the discovery of novel treatments for a wide range of human diseases.

References

- Almodóvar‐Rivera, C. M., Tandon, I., Mudududdla, R., Esguerra, P. N., & Tang, W. (2024). A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase‐Based Partial PROTAC Library. ChemBioChem. [Link][10][12]

- Krasavin, M., Adamchik, M., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 246, 114990. [Link][8]

- National Center for Biotechnology Information (n.d.). (S)-3-Boc-amino-2,6-dioxopiperidine. PubChem Compound Database.

- Villemure, E., Wang, Y., et al. (2024). Tactics and Strategies for the Synthesis of Cereblon Ligands. Synthesis. [Link][9]

- Steinebach, C., Kehm, H., & Gütschow, M. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 703529. [Link][11]

- National Center for Biotechnology Information (n.d.). tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate. PubChem Compound Database.

- Autech Industry Co.,Limited (n.d.). This compound CAS 31140-42-8.

- LookChem (n.d.). Cas 31140-42-8, this compound.

- Xu, Y., et al. (2021). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B, 11(8), 2134-2160. [Link][14]

Sources

- 1. tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate | C10H16N2O4 | CID 11310728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-3-Boc-amino-2,6-dioxopiperidine | C10H16N2O4 | CID 10609382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate 31140-42-8 [sigmaaldrich.com]

- 7. This compound CAS 31140-42-8 [homesunshinepharma.com]

- 8. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 12. A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library - PMC [pmc.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Targeted Protein Degradation: A Technical Guide to 3-Boc-amino-2,6-dioxopiperidine in Medicinal Chemistry

Abstract

In the rapidly evolving landscape of medicinal chemistry, the strategic elimination of disease-causing proteins has emerged as a transformative therapeutic paradigm. Central to this revolution is the concept of targeted protein degradation (TPD), a field largely enabled by a select few molecular scaffolds. Among these, 3-Boc-amino-2,6-dioxopiperidine stands out as a cornerstone. This technical guide provides an in-depth exploration of this critical building block, moving beyond a simple recitation of facts to elucidate its mechanistic underpinnings, synthetic utility, and profound impact on the development of Immunomodulatory Imide Drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs). We will dissect the role of its core glutarimide moiety in hijacking the cellular ubiquitin-proteasome system and detail the synthetic strategies that leverage its Boc-protected amine for the construction of potent therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this indispensable tool in modern drug discovery.

The Genesis of a Modality: From Thalidomide to Cereblon Recruitment

The story of this compound is inextricably linked to the history of thalidomide. While initially infamous, the rediscovery of thalidomide and its analogues, such as lenalidomide and pomalidomide, as potent anticancer agents spurred a new era in pharmacology.[1] These molecules, collectively known as Immunomodulatory Imide Drugs (IMiDs), exhibit pleiotropic effects, including anti-proliferative, anti-angiogenic, and immunomodulatory activities.[2][3][4]

The pivotal breakthrough in understanding their mechanism of action was the identification of Cereblon (CRBN) as their primary molecular target.[1][5] CRBN functions as a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN).[6] The binding of IMiDs to a specific pocket in CRBN does not inhibit the complex but rather induces a neomorphic activity: it changes the substrate specificity of the E3 ligase, causing it to recognize and ubiquitinate proteins it would not normally target.[6][7] For IMiDs, this leads to the degradation of key transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[1][6]

The active pharmacophore responsible for this interaction is the 3-amino-2,6-dioxopiperidine (glutarimide) moiety. This simple heterocyclic system is the "key" that fits into the CRBN "lock," initiating the entire cascade of targeted protein degradation.

The Strategic Importance of the Boc Protecting Group

While the 3-amino-2,6-dioxopiperidine core is the functional unit for CRBN binding, its direct use in multi-step syntheses is problematic due to the reactive primary amine. This is where this compound becomes indispensable. The tert-butoxycarbonyl (Boc) group serves as a robust and reliable protecting group for the amine.[8][9]

Its role is twofold:

-

Masking Reactivity: It renders the amine nucleophilicity inert, preventing unwanted side reactions during the assembly of complex molecules like PROTACs.

-

Enabling Stepwise Synthesis: The Boc group can be removed under specific, controlled acidic conditions that typically do not affect other functional groups in the molecule, allowing for the strategic unmasking of the amine at the desired synthetic step.[8][10]

This protected precursor provides chemists with a stable, easy-to-handle starting material, transforming the potent but reactive glutarimide core into a versatile building block for modular chemical synthesis.

Core Application: A Versatile Handle for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system with surgical precision.[11][12] They consist of three components: a ligand for a Protein of Interest (POI), a flexible linker, and a ligand for an E3 ligase.[13] By simultaneously binding the POI and an E3 ligase, a PROTAC induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI.[14][]

The deprotected 3-amino-2,6-dioxopiperidine moiety is one of the most widely and successfully used E3 ligase ligands in PROTAC design, serving to recruit CRBN.[16][17] The general workflow for creating a CRBN-recruiting PROTAC leverages this compound as the starting point for the E3 ligase handle.

Caption: General synthetic workflow for CRBN-recruiting PROTACs.

This modular approach allows for the rapid synthesis of PROTAC libraries by coupling the same CRBN handle to various linker-POI ligand combinations, streamlining the optimization of degrader potency and selectivity.[18]

Mechanism of Action: Orchestrating Protein Degradation

The ultimate function of the 3-amino-2,6-dioxopiperidine moiety within a PROTAC is to orchestrate the formation of a productive ternary complex (POI-PROTAC-CRBN). This proximity-induced event is the critical first step in the degradation cascade.

Caption: PROTAC-mediated protein degradation via CRBN recruitment.

Once the ternary complex is formed, the E3 ligase transfers ubiquitin molecules to accessible lysine residues on the surface of the POI. The resulting poly-ubiquitin chain acts as a molecular flag, marking the POI for recognition and degradation by the 26S proteasome, thereby eliminating it from the cell.[13][]

Key Physicochemical and Synthetic Data

A thorough understanding of the starting material is crucial for successful synthesis and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 31140-42-8 | [19][20][21] |

| Molecular Formula | C₁₀H₁₆N₂O₄ | [22][23] |

| Molecular Weight | 228.24 g/mol | [22][23] |

| Appearance | White to off-white solid | [19][20] |

| Melting Point | 193.7-194.4 °C |[20][23] |

Essential Experimental Protocols

The following protocols provide standardized, field-proven methodologies for the key transformations involving this compound.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group to yield the free amine of 3-amino-2,6-dioxopiperidine, which is often used immediately in the subsequent coupling step.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (10-20 eq, typically a 25-50% v/v solution of TFA in DCM) to the stirred solution.[8][24]

-

Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

-

Re-dissolve the residue in DCM and carefully quench by adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-amino-2,6-dioxopiperidine.

-

Note: The resulting free amine is often used directly in the next step without extensive purification due to its polarity and potential instability.

-

Protocol 2: General Amide Coupling for PROTAC Synthesis

This protocol details the coupling of the deprotected 3-amino-2,6-dioxopiperidine with a carboxylic acid-functionalized Linker-POI fragment.

Materials:

-

Crude 3-amino-2,6-dioxopiperidine (from Protocol 1, ~1.2 eq)

-

Linker-POI-COOH fragment (1.0 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2-1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1M aqueous HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Linker-POI-COOH fragment (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.[13]

-

Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of the crude 3-amino-2,6-dioxopiperidine (~1.2 eq) in a small amount of anhydrous DMF to the activated mixture.

-

Stir the reaction at room temperature overnight (12-18 hours). Monitor progress by LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash successively with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude PROTAC product by flash column chromatography or preparative HPLC to obtain the final compound.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a fundamental enabler of one of the most exciting therapeutic modalities in modern medicine. Its strategic design, combining the CRBN-binding glutarimide core with a synthetically versatile protected amine, has empowered chemists to rapidly assemble and test sophisticated molecules for targeted protein degradation. Its central role in the development of both clinical and preclinical PROTACs and next-generation IMiDs is a testament to its utility and importance.

As the field of TPD continues to expand beyond the canonical E3 ligases like CRBN and VHL, the principles learned from the application of this building block will undoubtedly inform the design of new E3 ligase handles.[12][14] Nevertheless, due to its well-understood binding kinetics, favorable drug-like properties, and synthetic tractability, this compound is poised to remain a dominant and indispensable tool in the medicinal chemist's arsenal for the foreseeable future.

References

- Quach, H., Ritchie, D., Stewart, A. K., Neeson, P., Harrison, S., Smyth, M. J., & Prince, H. M. (2010). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Leukemia, 24(1), 22–32. [Link]

- Hideshima, T., & Anderson, K. C. (2010). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. PubMed. [Link]

- Harrison, S. J., & Prince, H. M. (2009). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma.

- Ommega Online Publishers. (2015). Novel Mechanisms of Action for Immunomodulatory Drugs (IMiDs) Against Multiple Myeloma: From a Tragedy to a Therapy. Ommega Online Publishers. [Link]

- Adams, D. N., & Ecroyd, H. (2023).

- Ciulli, A., & Trainor, N. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.

- Ciulli, A., & Trainor, N. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Semantic Scholar. [Link]

- Testa, A., Hughes, S. J., & Lucas, X. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

- Szelag, M., & Wesolowska, O. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? MDPI. [Link]

- Szelag, M., & Wesolowska, O. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. Semantic Scholar. [Link]

- Yick, P. (n.d.). This compound CAS 31140-42-8. Yick-Vic. [Link]

- Lu, W. (2023). Targeted protein degradation bypassing cereblon and von Hippel-Lindau. PubMed Central. [Link]

- Khom, S., Kumar, R., & Singh, P. P. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

- National Center for Biotechnology Information. (n.d.). (S)-3-Boc-amino-2,6-dioxopiperidine. PubChem. [Link]

- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

- ResearchGate. (n.d.). Boc deprotection conditions tested.

- Wang, J., et al. (2022). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)

- Park, S., et al. (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. PubMed Central. [Link]

- Arvinas. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Arvinas. [Link]

- Man, H. W. (2022). Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]

- Kumar, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Publishing. [Link]

- Scott, J. S., et al. (2022). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). PubMed Central. [Link]

- Home Sunshine Pharma. (n.d.). This compound CAS 31140-42-8. Home Sunshine Pharma. [Link]

- Pharmacy Research. (n.d.). CAS 31140-42-8 this compound. Pharmacy Research. [Link]

- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]

- Liu, J., et al. (2011). What is the functional role of the thalidomide binding protein cereblon? PubMed. [Link]

Sources

- 1. Novel Mechanisms of Action for Immunomodulatory Drugs (IMiDs) Against Multiple Myeloma: From a Tragedy to a Therapy [ommegaonline.org]

- 2. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma | Semantic Scholar [semanticscholar.org]

- 3. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the functional role of the thalidomide binding protein cereblon? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Generation of IMiDs as Treatments for Neuroinflammatory and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. BOC deprotection [ms.bzchemicals.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. precisepeg.com [precisepeg.com]

- 12. Targeted protein degradation bypassing cereblon and von Hippel-Lindau - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 16. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]

- 19. This compound CAS 31140-42-8 [homesunshinepharma.com]

- 20. This compound CAS 31140-42-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 21. 31140-42-8|this compound|BLD Pharm [bldpharm.com]

- 22. (S)-3-Boc-amino-2,6-dioxopiperidine | C10H16N2O4 | CID 10609382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. alfa-labotrial.com [alfa-labotrial.com]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Boc-amino-2,6-dioxopiperidine: A Core Building Block for Targeted Protein Degradation

Abstract

3-Boc-amino-2,6-dioxopiperidine, also known as tert-butyl (2,6-dioxopiperidin-3-yl)carbamate, has emerged as a cornerstone building block in modern medicinal chemistry. Its glutarimide core is the essential pharmacophore for binding to the Cereblon (CRBN) E3 ubiquitin ligase, the target of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[1][2] The strategic placement of a Boc (tert-butyloxycarbonyl) protecting group provides a versatile chemical handle, enabling its seamless incorporation into complex molecules, most notably Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound, offering field-proven insights and detailed protocols for researchers in drug discovery and chemical biology.

The Glutarimide Moiety: A Privileged Scaffold for Hijacking the Ubiquitin-Proteasome System

The discovery that thalidomide and its analogs exert their therapeutic and teratogenic effects by binding to Cereblon (CRBN), a substrate receptor of the CRL4A E3 ubiquitin ligase complex, revolutionized the field of pharmacology.[3][4] These molecules act as "molecular glues," redirecting the E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[1][2]

The glutarimide ring of these molecules is the critical moiety that slots into a conserved binding pocket on CRBN, formed by three key tryptophan residues.[3] This understanding paved the way for the rational design of heterobifunctional PROTACs, which tether a target-binding ligand to a CRBN-binding ligand (an "E3 ligase handle") via a chemical linker. 3-Amino-2,6-dioxopiperidine is the fundamental CRBN-recruiting element, and its Boc-protected form is the most widely used and synthetically convenient precursor for this purpose.[5][6] The Boc group offers stability under various reaction conditions and can be removed under mild acidic conditions, revealing a primary amine ready for conjugation.[7][8]

Synthesis and Characterization of this compound

While commercially available, understanding the synthesis of this key building block provides insight into its stability and potential impurities. A common and efficient route starts from L-glutamine.

Representative Synthetic Pathway

A robust synthesis involves the cyclization of a protected glutamine derivative. For instance, N-Cbz-L-glutamine can be cyclized using reagents like 1,1'-carbonyldiimidazole (CDI) in a solvent such as tetrahydrofuran (THF) under reflux to form the Cbz-protected aminoglutarimide.[9] The Cbz group can then be removed via catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere) to yield 3-amino-2,6-dioxopiperidine.[10] The final step is the selective protection of the resulting primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to afford the title compound.[11]

Physicochemical Properties and Quality Control

Proper characterization is crucial to ensure the purity and identity of the building block before its use in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 31140-42-8 | [5] |

| Molecular Formula | C₁₀H₁₆N₂O₄ | [12] |

| Molecular Weight | 228.24 g/mol | [12] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 193.7-194.4 °C | [13] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in Chloroform, Methanol | [13] |

Quality Control:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of organic impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity, which should typically be ≥98% for synthetic applications.

Core Application: A Gateway to PROTAC Synthesis

The primary utility of this compound is its function as a masked precursor to the CRBN ligand. The synthetic workflow almost invariably involves two key steps: Boc deprotection followed by coupling to a linker or a linker-payload conjugate.

Strategic Deprotection of the Boc Group

The Boc group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for this transformation, typically used in a solvent like dichloromethane (DCM).[7][14]

Causality Behind the Choice of TFA:

-

Efficacy: TFA is a strong acid that rapidly protonates the carbonyl of the Boc group, facilitating the elimination of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[8][15]

-

Volatility: Both TFA and DCM are volatile, allowing for their easy removal in vacuo after the reaction is complete, which often yields the amine-TFA salt that can be used directly in the next step without extensive purification.[14][16]

-

Orthogonality: The conditions are mild enough to leave other common protecting groups (e.g., Fmoc, Cbz, most esters) intact, allowing for selective deprotection strategies.

-

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Add TFA (5-10 eq., often a 20-50% v/v solution in DCM) dropwise to the stirred solution.[14]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.

-

Optional Neutralization: If the free amine is required instead of the TFA salt, dissolve the residue in an organic solvent (e.g., ethyl acetate), and wash sequentially with saturated aq. NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 3-amino-2,6-dioxopiperidine.[16] The crude TFA salt is often used directly in the subsequent coupling step.

-

Amide Bond Formation: The Ligation Step

Once deprotected, the primary amine of the glutarimide is ready for coupling with a carboxylic acid, which is typically the terminus of a PROTAC linker. Peptide coupling reagents are essential for this transformation, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) being a preferred choice due to its high efficiency and low racemization rates.[17][18]

Causality Behind the Choice of HATU:

-

High Reactivity: HATU rapidly activates carboxylic acids to form a highly reactive OAt-active ester.[18][19]

-

Suppression of Racemization: The 1-hydroxy-7-azabenzotriazole (HOAt) byproduct released during the reaction is known to suppress epimerization, which is critical when coupling chiral molecules.[18]

-

Effectiveness: It is effective even with sterically hindered amines and acids, a common challenge in complex PROTAC synthesis.[17]

-

Mechanism: The reaction is typically run in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid, initiating the attack on HATU. The resulting active ester is then attacked by the amine to form the stable amide bond.[20][21]

-

Materials:

-

Carboxylic acid-bearing linker (1.0 eq.)

-

3-amino-2,6-dioxopiperidine TFA salt (from Protocol 1, 1.0-1.2 eq.)

-

HATU (1.0-1.5 eq.)

-

N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-5.0 eq.)

-

Anhydrous dimethylformamide (DMF) or DCM

-

Ethyl acetate, 1N HCl, saturated aq. NaHCO₃, brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid linker (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

-

Add DIPEA (3.0 eq.) to the mixture. Stir for 15-30 minutes at room temperature. This "pre-activation" step generates the reactive OAt-ester.[18]

-